(2E)-3-(2-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide
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Overview
Description
(2E)-3-(2-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a chlorophenyl group, a dimethylpyrimidinyl group, and a sulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate acrylate with an amine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Dimethylpyrimidinyl Group: This step involves the reaction of a dimethylpyrimidinyl derivative with the intermediate compound formed in the previous steps.
Sulfonamide Formation: The sulfonamide group is introduced through the reaction of a sulfonyl chloride with an amine group on the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
In medicine, the compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide would depend on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-chlorophenyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)propionamide
- (E)-3-(2-chlorophenyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)butyramide
Uniqueness
The uniqueness of (2E)-3-(2-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-14-13-15(2)24-21(23-14)26-30(28,29)18-10-8-17(9-11-18)25-20(27)12-7-16-5-3-4-6-19(16)22/h3-13H,1-2H3,(H,25,27)(H,23,24,26)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNNIQIJMJIRN-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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